3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol
Description
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorinated aromatic ring and hydroxyl group at position 3. Pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. This compound’s structural uniqueness—combining a saturated five-membered ring with a para-fluorophenyl substituent and methyl groups at positions 1 and 4—distinguishes it from other fluorinated heterocycles. This article compares its structural and functional attributes with related compounds, focusing on chalcones, pyrazoles, and isostructural fluorophenyl derivatives.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c1-9-7-14(2)8-12(9,15)10-3-5-11(13)6-4-10/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
JBHANHZRXGDCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=C(C=C2)F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1,4-dimethylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. The use of catalytic hydrogenation and other green chemistry techniques can also be employed to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Chalcones and Pyrrolidine Derivative
Comparison with Pyrazole Derivatives
Pyrazole derivatives synthesized from chalcones (e.g., compounds 1–4 in ) share the fluorophenyl group but differ in ring aromaticity and planarity:
- Planarity: Pyrazole derivatives exhibit small dihedral angles (~4–5°) between the pyrazole and fluorophenyl rings, promoting planar conformations . In contrast, the pyrrolidine derivative’s saturated ring introduces non-planar puckering.
- Substitution Effects : The fluorophenyl group in pyrazoles enhances crystallinity and stacking interactions, as observed in X-ray structures . The target compound’s methyl groups may similarly improve stability but reduce aromatic interactions.
- Biological Implications : Planar pyrazoles may favor intercalation or π-π stacking with biological targets, whereas the pyrrolidine’s flexibility could enable alternative binding modes.
Comparison with Isostructural Fluorophenyl Compounds
Isostructural compounds 4 and 5 () feature multiple fluorophenyl groups and thiazole/pyrazole-triazole hybrids:
- Substitution Density : The presence of three fluorophenyl groups in 4 and 5 enhances lipophilicity compared to the single fluorophenyl group in the pyrrolidine derivative.
- Crystallographic Data : Isostructural compounds crystallize in triclinic systems with P̄1 symmetry, suggesting that fluorophenyl groups stabilize specific conformations .
Biological Activity
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol, with the chemical formula and a molecular weight of approximately 209.26 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a fluorophenyl group and two methyl groups. Its structure is critical for its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 2059993-50-7 |
Biological Activity Overview
Research has indicated that compounds within the pyrrolidine class exhibit various biological activities, including antiviral, analgesic, and neuroprotective effects. The specific biological activities of this compound are still being elucidated, but preliminary studies suggest it may have potential as an antiviral agent.
Antiviral Activity
A notable study focused on the antiviral activity of related compounds against flaviviruses such as Zika and dengue viruses. While specific data on this compound is limited, its structural analogs have demonstrated promising results:
- Inhibitory Concentration (IC50) : Compounds structurally similar to this compound have shown IC50 values as low as 130 nM against Zika virus protease . This suggests that modifications to the pyrrolidine structure can enhance antiviral potency.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. The following observations have been made regarding structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased inhibitory activity against viral proteases.
- Methyl Groups : The dimethyl substitution at the 4-position of the pyrrolidine ring appears to enhance solubility and bioavailability, which are critical for effective pharmacological action.
Case Studies
- Zika Virus Inhibition : In a study examining various pyrrolidine derivatives, compounds similar to this compound were tested for their ability to inhibit Zika virus replication in vitro. Results indicated that certain structural modifications led to enhanced efficacy against viral targets .
- Neuroprotective Potential : Other studies have suggested that pyrrolidine derivatives possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress . While direct evidence for this compound is scarce, these findings highlight the need for further investigation into its neuroprotective capabilities.
The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown:
- Absorption : High oral bioavailability due to favorable solubility.
- Metabolism : Predominantly metabolized by liver enzymes; potential for drug-drug interactions should be considered.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes related to its target diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
